sodium 1-chloroethane-1-sulfonate
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Overview
Description
Sodium 1-chloroethane-1-sulfonate is an organic compound with the molecular formula C₂H₄ClNaO₃S. It is a sulfonated molecule characterized by the presence of a sulfonic acid group attached to a chloroethane backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 1-chloroethane-1-sulfonate can be synthesized through the sulfonation of chloroethane. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonate group .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-chloroethane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of sodium 1-hydroxyethane-1-sulfonate.
Oxidation Reactions: The sulfonate group can be oxidized to form sulfonic acids under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like hydroxide ions in aqueous solutions.
Oxidation Reactions: Often require oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Sodium 1-hydroxyethane-1-sulfonate: Formed through substitution reactions.
Sulfonic Acids: Formed through oxidation reactions.
Scientific Research Applications
Sodium 1-chloroethane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other sulfonated compounds.
Biology: Employed in the study of sulfonation processes and their effects on biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 1-chloroethane-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can participate in ionic interactions with positively charged molecules, while the chloroethane backbone can undergo nucleophilic substitution reactions. These interactions and reactions contribute to the compound’s diverse effects in different applications .
Comparison with Similar Compounds
Sodium 2-chloroethane-1-sulfonate: Similar in structure but with the chlorine atom positioned differently on the ethane backbone.
Sodium 2-chloroethanesulfonate: Another closely related compound with similar chemical properties.
Uniqueness: Sodium 1-chloroethane-1-sulfonate is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable in applications where precise chemical behavior is required .
Properties
IUPAC Name |
sodium;1-chloroethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO3S.Na/c1-2(3)7(4,5)6;/h2H,1H3,(H,4,5,6);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTHLFYZKHPYBY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(S(=O)(=O)[O-])Cl.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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